(+-)-Dibenz(a,j)acridine 5,6-oxide
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Overview
Description
(±)-Dibenz(a,j)acridine 5,6-oxide is a polycyclic aromatic compound that belongs to the class of azaaromatic hydrocarbons. It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties. The compound is of significant interest in scientific research due to its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Dibenz(a,j)acridine 5,6-oxide typically involves the oxidation of dibenz(a,j)acridine. One common method is the use of liver microsomal preparations from rats pretreated with 3-methylcholanthrene. This method has been shown to produce various metabolites, including (±)-Dibenz(a,j)acridine 5,6-oxide .
Industrial Production Methods
While specific industrial production methods for (±)-Dibenz(a,j)acridine 5,6-oxide are not well-documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process generally involves the oxidation of dibenz(a,j)acridine under controlled conditions to ensure the formation of the desired oxide.
Chemical Reactions Analysis
Types of Reactions
(±)-Dibenz(a,j)acridine 5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to its parent hydrocarbon or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include dihydrodiols, phenols, and other oxidized or reduced derivatives .
Scientific Research Applications
(±)-Dibenz(a,j)acridine 5,6-oxide has several scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of oxidation and reduction reactions in polycyclic aromatic hydrocarbons.
Medicine: Research on (±)-Dibenz(a,j)acridine 5,6-oxide contributes to understanding the carcinogenic properties of similar compounds and their potential health impacts.
Industry: The compound is used in the development of new materials and chemical processes involving polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of (±)-Dibenz(a,j)acridine 5,6-oxide involves its interaction with cellular components, leading to various biological effects. The compound is metabolized by liver microsomes to form reactive intermediates, which can bind to DNA and other cellular macromolecules, potentially causing mutations and carcinogenesis . The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
(±)-Dibenz(a,j)acridine 5,6-oxide is similar to other polycyclic aromatic hydrocarbons, such as:
Dibenz(a,j)acridine: The parent compound, which also exhibits carcinogenic properties.
Benzo(a)pyrene: Another well-known carcinogenic polycyclic aromatic hydrocarbon.
7-Methylbenz©acridine: A related compound that undergoes similar metabolic transformations.
The uniqueness of (±)-Dibenz(a,j)acridine 5,6-oxide lies in its specific structure and the distinct metabolic pathways it undergoes, leading to the formation of unique metabolites and biological effects.
Properties
CAS No. |
67976-98-1 |
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Molecular Formula |
C21H11NO |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
16-oxa-13-azahexacyclo[12.9.0.03,12.04,9.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,15(17),18,20,22-undecaene |
InChI |
InChI=1S/C21H11NO/c1-2-6-13-12(5-1)9-10-18-16(13)11-17-14-7-3-4-8-15(14)20-21(23-20)19(17)22-18/h1-11H |
InChI Key |
CRZLVWRBQCLVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C6=C4O6 |
Origin of Product |
United States |
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